

# Technical Guide: Characterization & Analysis of 4-Hydroxy-2-methoxypyridine

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## Compound of Interest

Compound Name: 2-Methoxypyridin-4-ol

CAS No.: 66080-45-3

Cat. No.: B1388661

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## Executive Summary

4-Hydroxy-2-methoxypyridine (CAS: 66080-45-3) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and sodium channel blockers. Its structural duality—existing at the intersection of pyridine and pyridone chemistry—presents unique challenges in characterization. This guide provides a definitive technical analysis of its tautomeric behavior, spectroscopic signature, and purity assessment protocols.

## Key Compound Data

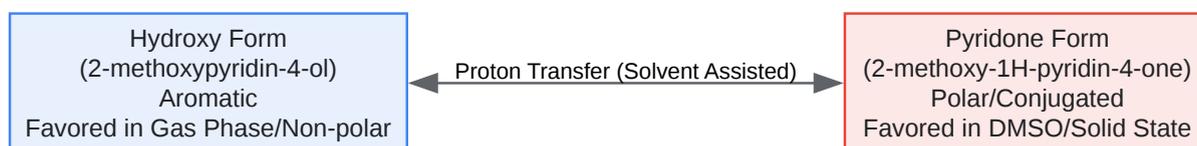
Property	Specification
IUPAC Name	2-methoxypyridin-4-ol (or 2-methoxy-1H-pyridin-4-one)
CAS Number	66080-45-3
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	125.13 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)	~8.5 (OH/NH acidic), ~2.0 (Pyridine N basic)

## Structural Dynamics: The Tautomerism Challenge

The characterization of 4-hydroxy-2-methoxypyridine is defined by its prototropic tautomerism. Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium between the hydroxy-pyridine form (aromatic) and the 4-pyridone form (non-aromatic/conjugated).

### Tautomeric Equilibrium

In the solid state and polar aprotic solvents (e.g., DMSO), the 4-pyridone tautomer often predominates due to the stabilization of the polar carbonyl group and intermolecular hydrogen bonding (dimerization). However, the 2-methoxy substituent blocks the formation of a 2-pyridone, restricting the equilibrium to the 4-position.



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Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and 4-pyridone forms.

Implication for Analysis:

- NMR: In DMSO- $d_6$ , expect signals consistent with the pyridone form (NH signal visible, distinct C=O character). In  $CDCl_3$ , the equilibrium may shift, causing line broadening.
- IR: Look for a strong carbonyl stretch ( ) around  $1640\text{--}1660\text{ cm}^{-1}$  indicative of the pyridone form, rather than a broad phenolic -OH.

## Spectroscopic Profile & Characterization Data[1][2][3][4][5]

### Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum in DMSO- $d_6$  is the gold standard for identity verification.

$^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ) Data:

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
NH	11.0 – 11.5	Broad Singlet	1H	Pyridone N-H (Exchangeable)
C6-H	7.65	Doublet ( $J \approx 6-7$ Hz)	1H	Alpha to Nitrogen (Deshielded)
C3-H	5.85	Doublet ( $J \approx 2.5$ Hz)	1H	Alpha to Carbonyl (Shielded)
C5-H	6.05	Doublet of Doublets	1H	Beta to Nitrogen
OCH <sub>3</sub>	3.82	Singlet	3H	Methoxy Group

#### Interpretation:

- The signal at 11.0+ ppm confirms the presence of the NH proton, validating the pyridone tautomer in DMSO.
- The upfield shift of protons at C3 and C5 (compared to pyridine) is characteristic of the electron-rich enone system in 4-pyridones.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+) (Electrospray Ionization)
- Molecular Ion:  $m/z$  126.1  $[M+H]^+$
- Fragmentation Pattern:
  - $m/z$  126.1 (Parent)
  - $m/z$  98.1 (Loss of CO, typical for pyridones/phenols)
  - $m/z$  83.1 (Loss of CHNO fragment)

## Infrared Spectroscopy (FT-IR)

- Medium: KBr Pellet or ATR
- Key Bands:
  - 3200–2800  $\text{cm}^{-1}$ : Broad N-H stretch (indicative of pyridone H-bonding).
  - 1645  $\text{cm}^{-1}$ : Strong C=O stretching vibration (Amide-like).
  - 1250  $\text{cm}^{-1}$ : C-O-C asymmetric stretch (Methoxy group).

## Experimental Protocols

### Synthesis & Purification Workflow

While commercially available, high-purity material is often required for SAR studies. A robust purification method involves recrystallization or acid-base extraction.

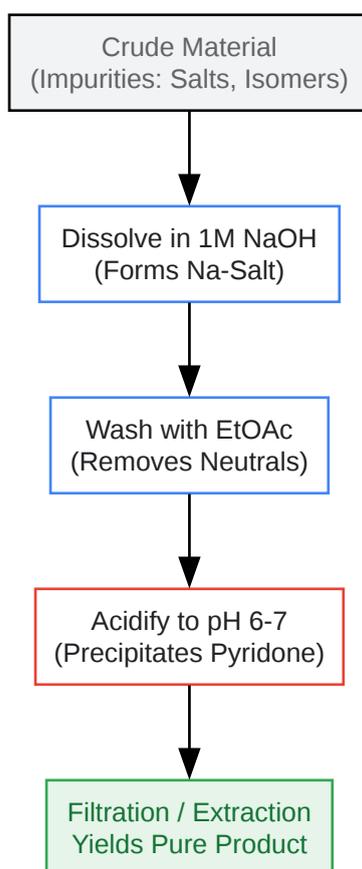
Protocol: Purification from Crude Commercial Material

- Dissolution: Dissolve crude 4-hydroxy-2-methoxypyridine (1.0 eq) in minimum hot Methanol (60°C).
- Filtration: Filter while hot to remove insoluble inorganic salts.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
- Collection: Filter the white precipitate.
- Wash: Wash with cold diethyl ether to remove non-polar impurities.
- Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol: Acid-Base Extraction (for removing neutral impurities)

- Dissolve compound in 1M NaOH (aq). The compound forms a sodium salt (soluble).
- Wash the aqueous layer with Ethyl Acetate (3x) to remove non-acidic impurities.

- Acidify the aqueous layer carefully with 1M HCl to pH ~6-7. The pyridone precipitates.
- Extract with Ethyl Acetate or n-Butanol.
- Dry organic layer over Na<sub>2</sub>SO<sub>4</sub> and concentrate.



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Figure 2: Acid-Base purification strategy leveraging the acidity of the 4-hydroxy group.

## Quality Control & Impurity Profiling

To ensure "Drug-Grade" quality, the following impurities must be monitored:

Impurity	Origin	Detection Method	Limit (Typical)
2,4-Dimethoxypyridine	Over-methylation byproduct	HPLC / GC-MS	< 0.5%
2,4-Dihydroxypyridine	Hydrolysis byproduct	HPLC (Polar column)	< 1.0%
Inorganic Salts	Synthesis reagents (NaOMe)	Residue on Ignition	< 0.1%

#### HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 min.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).

## References

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## Sources

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